![molecular formula C20H20Cl2N4O2S B2818511 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride CAS No. 1217110-54-7](/img/structure/B2818511.png)
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . IR spectroscopy can provide information about the functional groups present .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with chloroethyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various techniques. For instance, NMR can provide information about the chemical environment of the atoms in the molecule . The molecular weight and formula can also be determined.Scientific Research Applications
Synthesis and Activity of Benzamide Derivatives
Research has demonstrated the synthesis and evaluation of benzamide derivatives for their anti-inflammatory and analgesic properties, indicating a potential application in treating inflammation and pain. For instance, a study detailed the synthesis of four compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, showing anti-inflammatory activity across a specific concentration range. This highlights the compound's relevance in developing new nonsteroidal anti-inflammatory drugs (NSAIDs) (Lynch et al., 2006).
Antimicrobial and Antifungal Activities
Another aspect of research on benzamide derivatives includes their antimicrobial and antifungal activities. Studies have synthesized and tested various benzamide compounds for their efficacy against microbial and fungal pathogens, suggesting their potential application in developing new antimicrobial agents. For example, derivatives have shown moderate to good antimicrobial activity, underscoring the therapeutic potential of such compounds in combating infections (Mhaske et al., 2014).
Role in Gastric Prokinetic Activity
Benzamide derivatives have also been explored for their gastrointestinal prokinetic activity, indicating their utility in treating gastrointestinal disorders. Research has identified specific benzamide compounds that exhibit balanced gastrointestinal prokinetic and antiemetic activities, positioning them as new types of gastrointestinal prokinetic agents (Sakaguchi et al., 1992).
Mechanism of Action
Target of Action
Similar compounds have been found to targetphosphodiesterase enzymes and have shown antibacterial activity . These targets play crucial roles in cellular signaling and bacterial growth, respectively.
Mode of Action
Based on the structure and the activities of similar compounds, it can be inferred that it might interact with its targets by binding to their active sites, thereby modulating their activity .
Biochemical Pathways
Given its potential targets, it can be inferred that it might affect pathways related tocellular signaling (in the case of phosphodiesterase inhibition) and bacterial growth (in the case of antibacterial activity) .
Result of Action
Based on its potential targets, it can be inferred that it might lead to changes in cellular signaling and bacterial growth .
properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-cyano-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S.ClH/c1-24(2)10-11-25(19(26)14-6-4-13(12-22)5-7-14)20-23-17-16(27-3)9-8-15(21)18(17)28-20;/h4-9H,10-11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHBJXLEKRAHQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC=C(C=C3)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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